molecular formula C13H16Cl2N2O4 B8041023 ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate

ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate

Cat. No.: B8041023
M. Wt: 335.18 g/mol
InChI Key: GTICQQVJHIULAU-UHFFFAOYSA-N
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Description

Ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with ethyl carbamate under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of new compounds with varied functional groups.

Scientific Research Applications

Ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate has numerous applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate can be compared with other similar compounds, such as:

    Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.

    Propyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate: This compound has a propyl group, leading to different chemical properties and applications.

Properties

IUPAC Name

ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4/c1-3-20-12(18)16-11(17-13(19)21-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTICQQVJHIULAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=C(C=CC=C1Cl)Cl)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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